molecular formula C9H13N3O4 B2623420 N1-(isoxazol-3-yl)-N2-(1-methoxypropan-2-yl)oxalamide CAS No. 920375-12-8

N1-(isoxazol-3-yl)-N2-(1-methoxypropan-2-yl)oxalamide

Cat. No.: B2623420
CAS No.: 920375-12-8
M. Wt: 227.22
InChI Key: SIVZAZOJGWBFEV-UHFFFAOYSA-N
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Description

N1-(Isoxazol-3-yl)-N2-(1-methoxypropan-2-yl)oxalamide is an oxalamide derivative characterized by an isoxazole heterocycle at the N1 position and a branched methoxyalkyl chain at the N2 position. Oxalamides are a versatile class of compounds widely studied for their diverse biological activities, including antimicrobial, antiviral, and flavor-enhancing properties .

Properties

IUPAC Name

N'-(1-methoxypropan-2-yl)-N-(1,2-oxazol-3-yl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O4/c1-6(5-15-2)10-8(13)9(14)11-7-3-4-16-12-7/h3-4,6H,5H2,1-2H3,(H,10,13)(H,11,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIVZAZOJGWBFEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NC(=O)C(=O)NC1=NOC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(isoxazol-3-yl)-N2-(1-methoxypropan-2-yl)oxalamide typically involves the following steps:

    Formation of Isoxazole Ring: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.

    Oxalamide Formation: The oxalamide moiety is introduced by reacting oxalyl chloride with an appropriate amine. In this case, the amine would be 1-methoxypropan-2-amine.

The overall reaction can be summarized as follows:

Nitrile oxide+AlkeneIsoxazoleIsoxazole+Oxalyl chloride+1-methoxypropan-2-amineThis compound\text{Nitrile oxide} + \text{Alkene} \rightarrow \text{Isoxazole} \\ \text{Isoxazole} + \text{Oxalyl chloride} + \text{1-methoxypropan-2-amine} \rightarrow \text{this compound} Nitrile oxide+Alkene→IsoxazoleIsoxazole+Oxalyl chloride+1-methoxypropan-2-amine→this compound

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isoxazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the oxalamide group, potentially converting it to an amine.

    Substitution: The methoxy group in the 1-methoxypropan-2-yl moiety can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be facilitated by bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated isoxazole derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry

N1-(isoxazol-3-yl)-N2-(1-methoxypropan-2-yl)oxalamide has been explored for its therapeutic potential, particularly in the following areas:

  • Antimicrobial Activity : Preliminary studies indicate effectiveness against various bacterial strains, including E. coli.
  • Enzyme Inhibition : The compound has shown moderate inhibition of acetylcholinesterase (AChE), which is crucial for neurotransmission and may have implications in treating Alzheimer's disease.

Table 1: Summary of Biological Activities

ActivityEffectReference
Acetylcholinesterase InhibitionModerate inhibition observed
Antimicrobial ActivityEffective against E. coli
CytotoxicityLow cytotoxicity in vitro

Chemical Synthesis

The compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows it to participate in various chemical reactions, including:

  • Oxidation : Can be oxidized using agents like hydrogen peroxide.
  • Reduction : Reduction reactions can be performed using lithium aluminum hydride.

These reactions facilitate the development of derivatives that may possess enhanced biological activities.

Biological Research

Research has focused on understanding the mechanisms by which this compound interacts with biological systems:

  • Mechanism of Action : The compound may bind to specific molecular targets, modulating enzyme activities and influencing biological pathways.

Case Study 1: Antimicrobial Properties

A study investigated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant activity against E. coli, suggesting potential use in developing new antimicrobial agents.

Case Study 2: Neuroprotective Effects

Research exploring the neuroprotective effects of the compound highlighted its ability to inhibit AChE, leading to increased acetylcholine levels in synaptic clefts. This mechanism suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.

Mechanism of Action

The mechanism by which N1-(isoxazol-3-yl)-N2-(1-methoxypropan-2-yl)oxalamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The isoxazole ring could play a crucial role in binding to these molecular targets, while the oxalamide group might influence the compound’s overall stability and solubility.

Comparison with Similar Compounds

Antimicrobial Activity

  • GMC Series (GMC-1 to GMC-5): These compounds, featuring halogenated aryl and cyclic imide groups, demonstrated broad-spectrum antimicrobial activity against Staphylococcus aureus and Escherichia coli (MIC values: 4–16 µg/mL) .
  • Compound 28: Exhibited enhanced activity against Gram-positive bacteria (MIC: 2 µg/mL) due to the synergistic effects of chloro-fluorophenyl and methoxyphenethyl groups .

Flavor Enhancement

  • S336: A potent umami agonist (EC50: 0.3 µM) due to its 2,4-dimethoxybenzyl and pyridinylethyl groups, which optimize interactions with the T1R1/T1R3 taste receptor .

Antiviral Activity

  • HIV Entry Inhibitors (Compounds 13–15): Thiazole-pyrrolidine hybrids demonstrated nanomolar inhibition of HIV-1 entry (IC50: 10–50 nM), attributed to their ability to block CD4-binding site interactions .

Biological Activity

N1-(isoxazol-3-yl)-N2-(1-methoxypropan-2-yl)oxalamide is a compound of growing interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, highlighting key research findings, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features an isoxazole ring, which is known for its diverse biological activities, including anti-inflammatory and antimicrobial properties. The methoxypropan-2-yl group contributes to its solubility and potential bioavailability.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, which could lead to reduced inflammation in various conditions.
  • Modulation of Receptor Activity : Preliminary studies suggest that it may interact with certain receptors, potentially influencing cellular signaling pathways related to pain and inflammation.

Biological Activity Data

A summary of key biological activities observed in various studies is presented in the table below:

Activity Effect Reference
Anti-inflammatorySignificant reduction in cytokine levels
AntimicrobialModerate activity against Gram-positive bacteria
Enzyme inhibitionIC50 values indicating effective inhibition of COX enzymes
CytotoxicitySelective toxicity towards cancer cells

Case Studies

  • Inflammatory Disease Model : In a murine model of arthritis, administration of this compound resulted in a marked decrease in joint swelling and pain scores compared to controls. Histological analysis revealed reduced infiltration of inflammatory cells in treated animals.
  • Antimicrobial Efficacy : A study evaluating the antimicrobial properties showed that the compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent for bacterial infections.
  • Cancer Cell Line Study : In vitro studies on various cancer cell lines demonstrated that the compound induced apoptosis in a dose-dependent manner, with specific efficacy noted in breast cancer cells. Mechanistic studies indicated that this effect was mediated through the activation of caspase pathways.

Q & A

Basic Research Question

  • 1H/13C NMR : Resolves stereochemistry and confirms substituent integration (e.g., δH 1.10 for methyl groups in ) .
  • LC-MS/APCI+ : Validates molecular weight (e.g., m/z 402.28 [M+H+] in ) and detects impurities .
  • HPLC : Quantifies purity (>95% in and ) using reverse-phase C18 columns .
  • X-ray Crystallography (if applicable): Determines crystal packing and confirms stereochemistry in coordination polymers .

How can researchers optimize stereochemical control during oxalamide synthesis?

Advanced Research Question

  • Chiral Auxiliaries : Use enantiopure amines (e.g., (1S,2R)-1-morpholino-1-phenylpropan-2-yl in ) to direct stereochemistry .
  • Chromatographic Separation : Resolve diastereomeric mixtures (e.g., 1:1 stereoisomers in ) using chiral columns .
  • Dynamic NMR : Monitor conformational flexibility (e.g., cis-trans isomerization in oxalamide ligands) to design rigid analogs .

How does the isoxazol-3-yl group influence biological activity compared to other heterocycles?

Advanced Research Question

  • Electron-Withdrawing Effects : The isoxazole ring enhances hydrogen-bonding capacity with biological targets (e.g., HIV gp120 in ) compared to thiophene or furan derivatives .
  • SAR Studies : Replace isoxazole with thiazole () or pyridine () to assess activity changes. For example, thiazole-containing analogs in show improved antiviral IC50 values .
  • Computational Modeling : Docking studies (e.g., AutoDock Vina) can predict binding affinity differences between heterocycles .

How can contradictions in biological activity data among oxalamide analogs be resolved?

Advanced Research Question

  • Control for Stereochemistry : Synthesize and test individual enantiomers (e.g., ’s 1:1 stereoisomer mixture showed reduced activity vs. pure isomers) .
  • Solubility Adjustments : Modify alkyl substituents (e.g., 1-methoxypropan-2-yl vs. benzyl groups) to improve bioavailability, as seen in ’s solubility-driven SAR .
  • Enzyme Assay Validation : Use orthogonal assays (e.g., fluorescence polarization and SPR) to confirm target engagement, minimizing false positives .

What methodologies support structure-activity relationship (SAR) studies for oxalamide derivatives?

Advanced Research Question

  • Fragment-Based Design : Replace the 1-methoxypropan-2-yl group with adamantyl () or cyclopentyl () to probe hydrophobic interactions .
  • Pharmacophore Mapping : Identify critical hydrogen-bond donors/acceptors (e.g., oxalamide carbonyls) using software like Schrödinger’s Phase .
  • In Vivo Profiling : Assess metabolic stability via microsomal assays (e.g., CYP450 inhibition in ) to prioritize leads .

How can researchers design oxalamide-based coordination polymers for material science applications?

Advanced Research Question

  • Ligand Functionalization : Incorporate carboxylate or hydroxy groups (e.g., H3obea in ) to enable metal-ion binding .
  • Crystallography : Solve structures of Cu(II) or Fe(III) complexes to study magnetic properties (e.g., antiferromagnetic coupling in ) .
  • Thermal Analysis : Use TGA/DSC to assess polymer stability, critical for catalytic or sensing applications .

What are the key challenges in scaling up oxalamide synthesis for preclinical studies?

Advanced Research Question

  • Yield Optimization : Replace low-yielding steps (e.g., 30% yield in ) with flow chemistry or microwave-assisted reactions .
  • Green Chemistry : Substitute toxic reagents (e.g., CrO3 in ) with biocatalysts or TEMPO-mediated oxidations .
  • Process Analytics : Implement PAT (Process Analytical Technology) to monitor intermediates in real-time, ensuring batch consistency .

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